molecular formula C9H10ClNO3 B026307 4-Amino-5-chloro-2-ethoxybenzoic acid CAS No. 108282-38-8

4-Amino-5-chloro-2-ethoxybenzoic acid

Cat. No.: B026307
CAS No.: 108282-38-8
M. Wt: 215.63 g/mol
InChI Key: XWGYOMHQGQZRLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-ethoxybenzoic acid typically involves the reaction of 4-amino-5-chloro-2-ethoxybenzoyl chloride with water or an aqueous base . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification through recrystallization and drying to achieve the final product with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Amino-5-chloro-2-ethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-2-ethoxybenzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ethoxy group provides different steric and electronic effects compared to methoxy or methyl groups, making it suitable for specific applications in synthesis and research .

Biological Activity

4-Amino-5-chloro-2-ethoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of gastroprokinetic agents and receptor interactions. This article explores its synthesis, biological properties, structure-activity relationships, and therapeutic implications based on diverse research findings.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the regioselective ethylation of 2,3-dihydroxybenzaldehyde followed by nitration to yield key intermediates. Subsequent reactions lead to the formation of various benzamide derivatives that exhibit notable biological activity.

A notable study by Kato et al. (1996) synthesized a series of 4-amino-5-chloro-2-ethoxybenzamides and evaluated their gastroprokinetic activity. The results indicated that modifications in the molecular structure significantly influenced gastric emptying activity, with certain derivatives exhibiting enhanced potency compared to others .

Gastroprokinetic Effects

Research has demonstrated that this compound and its derivatives possess gastroprokinetic properties, which enhance gastric motility. A study indicated that compounds derived from this structure show varying degrees of effectiveness in promoting gastric emptying, suggesting a potential therapeutic role in treating gastrointestinal disorders .

Receptor Binding Affinity

The compound exhibits significant interactions with serotonin and dopamine receptors. For instance, modifications in the benzamide structure have been shown to enhance binding affinity for dopamine D2 receptors while also demonstrating antagonistic activity at serotonin 5-HT3 receptors. This dual action is particularly relevant for developing treatments for nausea and vomiting induced by chemotherapy or other causes .

Case Study 1: Serotonin Receptor Interaction

In a comparative study, various derivatives of this compound were evaluated for their binding affinity to serotonin receptors. The findings revealed that certain modifications led to increased affinity for the 5-HT3 receptor, indicating potential applications in antiemetic therapies .

Case Study 2: Gastroprokinetic Activity

Another investigation focused on the gastroprokinetic effects of these compounds in animal models. The results showed that specific derivatives significantly increased gastric emptying rates compared to control groups, highlighting their potential as therapeutic agents for gastrointestinal motility disorders .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound is permeable through biological membranes, with a calculated Log P value suggesting favorable lipophilicity for oral bioavailability . Furthermore, it has been characterized as a non-inhibitor of major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .

Summary Table of Biological Activities

Activity Effect Reference
GastroprokineticEnhanced gastric emptying
Serotonin receptor bindingIncreased affinity for 5-HT3
Dopamine receptor bindingIncreased affinity for D2
Safety profileNon-inhibitor of CYP enzymes

Properties

IUPAC Name

4-amino-5-chloro-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYOMHQGQZRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441418
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108282-38-8
Record name 4-Amino-5-chloro-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108282-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-5-chloro-2-ethoxy
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common starting materials and synthetic routes for producing 4-Amino-5-chloro-2-ethoxybenzoic acid?

A1: this compound is typically synthesized starting from sodium p-aminosalicylate. Two main routes have been explored:

    Q2: How is this compound used in the synthesis of more complex molecules?

    A2: this compound serves as a crucial building block in the synthesis of substituted benzamide derivatives, specifically those with gastroprokinetic properties. [] The synthesis involves reacting this compound with a base to form a reactive intermediate. This intermediate is subsequently reacted with a substituted chlorophosphate derivative, followed by a substitution reaction with 2-aminomethyl-4-(4-fluorobenzyl)-morpholine. This sequence of reactions leads to the formation of substituted benzamide derivatives, including mosapride. []

    Q3: What are the potential advantages of the synthetic routes described for this compound and its subsequent use in synthesizing substituted benzamide derivatives?

    A3: The research highlights the use of cost-effective starting materials and reactions conducted under mild conditions, potentially contributing to reduced production costs for the final compounds. [] Additionally, the reported procedures aim to improve the yield and purity of the final product by facilitating easy removal of by-products. [] This focus on efficient synthesis and purification underscores the importance of optimizing these processes for potential commercial applications.

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